4-Nitrophenyl methacrylate

概要

説明

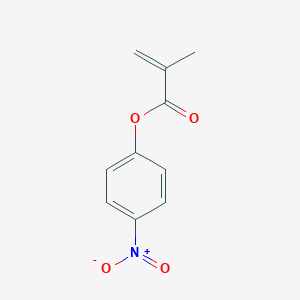

4-Nitrophenyl methacrylate is an organic compound that belongs to the class of aromatic methacrylates It is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to a methacrylate moiety

準備方法

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl methacrylate is typically synthesized through the esterification reaction between 4-nitrophenol and methacryloyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs .

化学反応の分析

Types of Reactions: 4-Nitrophenyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize through free radical mechanisms to form homopolymers or copolymers with other monomers such as methyl methacrylate and styrene.

Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Polymerization: Initiators such as azobis isobutyronitrile (AIBN) are commonly used in the presence of solvents like dimethyl formamide (DMF) at temperatures around 70°C.

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate nucleophilic substitution.

Major Products:

科学的研究の応用

Homopolymers and Copolymers

NPMA serves as an essential monomer for synthesizing both homopolymers and copolymers. The free-radical polymerization of NPMA has been extensively studied, revealing its ability to form stable polymer chains with desirable thermal and mechanical properties. For instance, copolymerization with methyl methacrylate (MMA) and styrene has been shown to yield materials with enhanced thermal stability and tensile strength compared to their acrylate counterparts .

Table 1: Properties of NPMA-based Polymers

| Polymer Type | Thermal Stability | Glass Transition Temperature (°C) | Solubility in Solvents |

|---|---|---|---|

| Poly(NPMA) | High | 100 | Soluble in THF, DMF |

| Poly(NPMA-co-MMA) | Higher | 105 | Soluble in CHCl3 |

| Poly(NPMA-co-ST) | Moderate | 95 | Insoluble in water |

Functionalization

The presence of the nitro group in NPMA allows for post-polymerization modifications, enabling the introduction of various functional groups that can enhance the material's properties or introduce new functionalities. This feature is particularly useful for applications requiring specific chemical reactivity or interaction with biological systems .

Coatings and Adhesives

NPMA-based polymers are employed in the formulation of coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. These materials are particularly valuable in industries such as automotive, aerospace, and construction, where durability is paramount .

Photonic Applications

The photoluminescent properties of NPMA-derived polymers make them suitable for optical applications, including photonic devices and sensors. Their ability to emit light upon excitation allows for their use in advanced optical communication systems .

Drug Delivery Systems

Recent studies have explored the use of NPMA copolymers in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. The controlled release profiles achievable with these materials can enhance the efficacy of treatments while minimizing side effects .

Biomaterials

Copolymers containing NPMA are being investigated for use as biomaterials in tissue engineering applications. Their mechanical properties can be tailored to mimic natural tissues, providing a suitable scaffold for cell growth and regeneration .

Synthesis and Characterization

A study focused on synthesizing poly(NPMA-co-ST) demonstrated that varying the composition of NPMA significantly influenced the thermal behavior of the resulting copolymer. The research employed techniques such as differential thermal analysis (DTA) and thermogravimetry (TGA) to assess the materials' stability under different conditions .

Reactive Copolymers

Another investigation into copolymers derived from NPMA revealed their potential for sequential post-modification, allowing for tailored functionalities based on specific application needs. The study utilized NMR spectroscopy and elemental analysis to confirm the expected compositions of the synthesized materials .

作用機序

The mechanism of action of 4-nitrophenyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The nitro group on the phenyl ring is electron-withdrawing, which influences the reactivity of the compound in nucleophilic substitution reactions. In polymerization, the methacrylate moiety participates in free radical mechanisms, leading to the formation of polymers with desired properties .

類似化合物との比較

Phenyl Methacrylate: Lacks the nitro group, resulting in different reactivity and applications.

4-Nitrophenyl Acrylate: Similar structure but with an acrylate moiety instead of methacrylate, leading to different polymerization behavior.

Uniqueness: 4-Nitrophenyl methacrylate is unique due to the presence of both the nitro group and the methacrylate moiety, which confer distinct reactivity and properties. Its ability to form polymers with enhanced thermal stability and photoluminescence makes it valuable in various advanced material applications .

生物活性

4-Nitrophenyl methacrylate (4-NPMA) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molar mass of 207.18 g/mol. Its structure consists of a methacrylate group attached to a nitrophenyl moiety, which is responsible for its biological activity.

Biological Activities

The biological activities of 4-NPMA can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that nitro compounds, including 4-NPMA, exhibit significant antimicrobial properties. The presence of the nitro group enhances the interaction with nucleophilic sites in microbial proteins, leading to inhibition of growth. For example, studies have shown that derivatives with nitro groups can effectively inhibit Staphylococcus aureus at concentrations as low as 20 μM .

2. Anti-Inflammatory Effects

Nitro compounds are known to modulate inflammatory pathways. The anti-inflammatory activity of 4-NPMA may be attributed to its ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory responses. In vitro studies have demonstrated that 4-NPMA can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

3. Vasodilatory Properties

The nitro group in 4-NPMA can act as a nitric oxide (NO) donor upon reduction, leading to vasodilation through the increase of cyclic GMP (cGMP) levels in vascular smooth muscle cells. This mechanism is particularly relevant in the treatment of cardiovascular diseases, where enhanced blood flow is beneficial .

The mechanisms underlying the biological activities of 4-NPMA are multifaceted:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, altering their function.

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like iNOS and COX-2, 4-NPMA can inhibit their activity, thereby reducing inflammation and microbial growth.

- Signal Transduction Modulation : The compound may influence signaling pathways related to inflammation and vascular function by modulating nitric oxide levels.

Case Studies

Several studies have investigated the biological effects of 4-NPMA:

特性

IUPAC Name |

(4-nitrophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACSMDAZDYUKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316276 | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16522-41-1 | |

| Record name | NSC301496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。